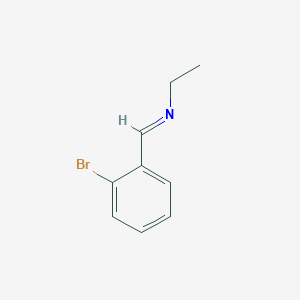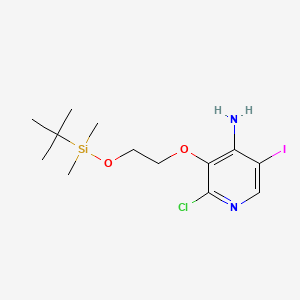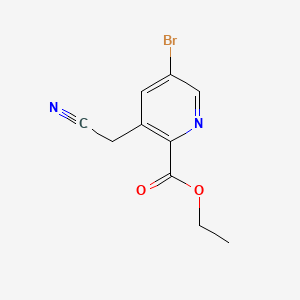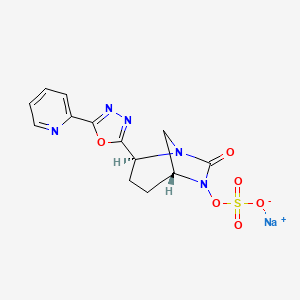![molecular formula C14H13ClN2O3 B13915241 Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core
Preparation Methods
The synthesis of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, which can influence various biochemical pathways. This coordination can affect the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Another related compound with a different core structure and functional groups.
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is unique due to its specific combination of functional groups and the bipyridine core, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O3 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
methyl 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-4-9(11(6-16-8)14(18)20-3)10-5-13(15)17-7-12(10)19-2/h4-7H,1-3H3 |
InChI Key |
WGRUJRARUWBPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)C2=CC(=NC=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
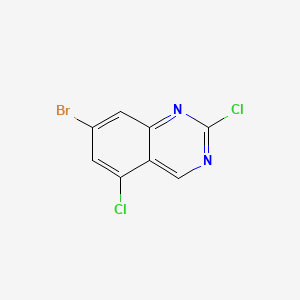
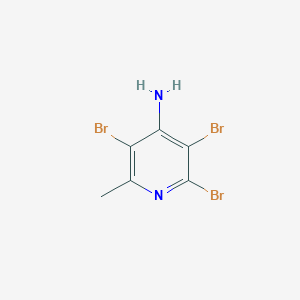
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
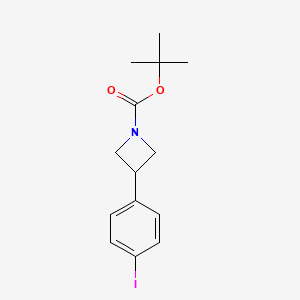

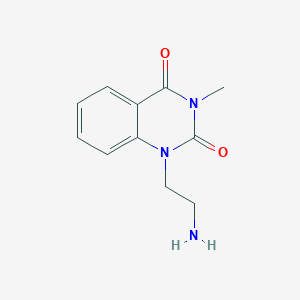
![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
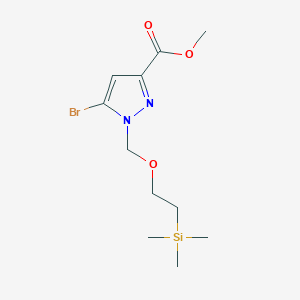
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
